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Compound of Interest

Compound Name: Propyl 2-hydroxy-2-phenylacetate

Cat. No.: B1267330

A Spectroscopic Showdown: Propyl vs. Isopropyl 2-
hydroxy-2-phenylacetate

In the landscape of pharmaceutical development and organic synthesis, the precise
characterization of isomeric compounds is paramount. Propyl 2-hydroxy-2-phenylacetate
and isopropyl 2-hydroxy-2-phenylacetate, esters of mandelic acid, serve as critical
intermediates and reference standards. While structurally similar, the seemingly minor
difference in their ester substituent—a propyl versus an isopropyl group—agives rise to distinct
spectroscopic signatures. This guide provides an objective comparison of these two
compounds, leveraging nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and
mass spectrometry (MS) to elucidate their unique chemical fingerprints. The data presented
herein is a combination of predicted values and established spectroscopic principles for
analogous structures, offering a robust framework for their differentiation.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for propyl and isopropyl 2-
hydroxy-2-phenylacetate. Due to the limited availability of experimental spectra in public
databases, the NMR data is based on widely accepted prediction models, which provide a
reliable basis for comparison.

Table 1: *H NMR Spectroscopic Data (Predicted, CDClsz, 400 MHz)
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Assignment

Propyl 2-hydroxy-2-
phenylacetate

Isopropy! 2-hydroxy-2-
phenylacetate

Phenyl H

~7.30-7.45 ppm (m, 5H)

~7.30-7.45 ppm (m, 5H)

Methine H (on phenyl-attached
C)

~5.15 ppm (s, 1H)

~5.12 ppm (s, 1H)

Hydroxyl H

Variable (broad s, 1H)

Variable (broad s, 1H)

Ester O-CH2/0O-CH

~4.10 ppm (t, 2H)

~5.05 ppm (sept, 1H)

Ester CH:2

~1.65 ppm (sext, 2H)

Ester CHs

~0.90 ppm (t, 3H)

~1.25 ppm (d, 6H)

Table 2: 13C NMR Spectroscopic Data (Predicted, CDCls, 100 MHz)

Propyl 2-hydroxy-2-

Isopropy! 2-hydroxy-2-

Assignment

phenylacetate phenylacetate
Carbonyl C ~173 ppm ~172 ppm
Phenyl C (quaternary) ~139 ppm ~139 ppm
Phenyl C-H ~126-129 ppm ~126-129 ppm
Methine C (on phenyl-attached

~73 ppm ~73 ppm
C)
Ester O-CH2/O-CH ~67 ppm ~70 ppm
Ester CH: ~22 ppm -
Ester CHs ~10 ppm ~22 ppm (2 equivalent C)

Table 3: Infrared (IR) Spectroscopy Data
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_ Characteristic Absorption (cm~1) for both
Functional Group

compounds

O-H Stretch (Alcohol) 3200-3600 (broad)

C-H Stretch (Aromatic) 3000-3100 (medium)

C-H Stretch (Aliphatic) 2850-3000 (medium to strong)

C=0 Stretch (Ester) 1730-1750 (strong)

C=C Stretch (Aromatic) 1450-1600 (variable)

C-O Stretch (Ester/Alcohol) 1000-1300 (strong)

Table 4: Mass Spectrometry (MS) Data

e Propyl 2-hydroxy-2- Isopropy! 2-hydroxy-2-
phenylacetate phenylacetate

Molecular Formula C11H1403 C11H1403

Molecular Weight 194.23 g/mol 194.23 g/mol

Molecular lon [M]* m/z 194 m/z 194
m/z 151 (loss of propyl), m/z m/z 151 (loss of isopropyl), m/z

Key Fragments 107 (tropic acid fragment), m/z 107 (tropic acid fragment), m/z
77 (phenyl) 77 (phenyl)

Visualizing the Comparison

The structural isomerism and the analytical workflow can be effectively visualized to provide a
clearer understanding of the comparison.

Caption: Structural comparison of propyl and isopropyl 2-hydroxy-2-phenylacetate.
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Sample Preparation
(Dissolution in Deuterated Solvent for NMR,

or sunable solvent for IR/MS)

o

NMR Spectrosco FT-IR Spectroscopy Mass Spectrometry
(*H and 3C AnaIyS|s) (Functional Group Analysis) (Molecular Weight and Fragmentation)
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¢ To cite this document: BenchChem. [Spectroscopic comparison between propyl and
isopropyl 2-hydroxy-2-phenylacetate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1267330#spectroscopic-comparison-between-propyl-
and-isopropyl-2-hydroxy-2-phenylacetate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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